2-(4-chlorophenoxy)ethyl N-(3-methylphenyl)carbamate
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Overview
Description
2-(4-chlorophenoxy)ethyl N-(3-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a 2-(4-chlorophenoxy)ethyl moiety and an N-(3-methylphenyl) group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)ethyl N-(3-methylphenyl)carbamate typically involves the reaction of 2-(4-chlorophenoxy)ethanol with N-(3-methylphenyl)isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)ethyl N-(3-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: The major products are typically oxides or ketones.
Reduction: The major products are amines or alcohols.
Substitution: The products depend on the nucleophile used, resulting in various substituted carbamates.
Scientific Research Applications
2-(4-chlorophenoxy)ethyl N-(3-methylphenyl)carbamate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)ethyl N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)ethyl N-(4-methyl-3-nitrophenyl)carbamate
- 2-chloroethyl N-(3-chloro-4-methylphenyl)carbamate
- 2-ethoxyphenyl N-(3-chloro-4-methylphenyl)carbamate
Uniqueness
2-(4-chlorophenoxy)ethyl N-(3-methylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)ethyl N-(3-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-12-3-2-4-14(11-12)18-16(19)21-10-9-20-15-7-5-13(17)6-8-15/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTXVHOQCHBYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OCCOC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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